molecular formula C9H13N3O3S B12070743 4-Amino-N-(N,N-dimethylsulfamoyl)benzamide

4-Amino-N-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B12070743
M. Wt: 243.29 g/mol
InChI Key: BMLLIYDIHJZPOD-UHFFFAOYSA-N
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Description

4-Amino-N-(N,N-dimethylsulfamoyl)benzamide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenesulfonamide and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a dimethylsulfamoyl group, and a benzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-(N,N-dimethylsulfamoyl)benzamide typically involves the reaction of 4-aminobenzenesulfonamide with dimethylamine under specific conditions. One common method includes the use of a solvent such as dioxane and a catalyst like triethylamine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In industrial settings, the production of this compound may involve more optimized and scalable processes. These methods often include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity. The industrial synthesis may also incorporate green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions and alkoxide ions can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzenesulfonamide derivatives, while reduction can produce primary amines .

Scientific Research Applications

4-Amino-N-(N,N-dimethylsulfamoyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular processes, leading to antiproliferative effects in cancer cells. The compound’s ability to form stable complexes with proteins and enzymes is a key factor in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-(N,N-dimethylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit enzymes and interact with proteins makes it particularly valuable in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H13N3O3S

Molecular Weight

243.29 g/mol

IUPAC Name

4-amino-N-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C9H13N3O3S/c1-12(2)16(14,15)11-9(13)7-3-5-8(10)6-4-7/h3-6H,10H2,1-2H3,(H,11,13)

InChI Key

BMLLIYDIHJZPOD-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

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